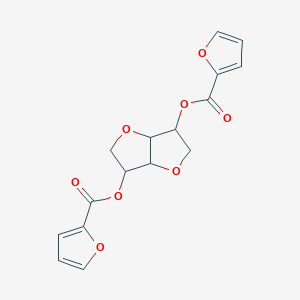
2-(benzylamino)-5-(diethylamino)-3-pentyn-1-ol dihydrochloride
説明
2-(Benzylamino)-5-(diethylamino)-3-pentyn-1-ol dihydrochloride is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as BDP or BDPEA, and it is a member of the phenylethylamine family.
作用機序
BDP acts as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This leads to an increase in dopamine release, which can have various effects on the brain and body. BDP has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also has stimulant effects, which can lead to increased energy and alertness. BDP has also been shown to have anxiolytic effects, which can reduce anxiety and stress.
実験室実験の利点と制限
One of the main advantages of BDP is its potential use as a neurotransmitter in neuroscience research. It has a similar structure to dopamine, which makes it a useful tool for studying dopamine receptors and their functions. However, BDP is a relatively new compound, and more research is needed to fully understand its effects on the brain and body. Additionally, BDP is not widely available, which can make it difficult to obtain for lab experiments.
将来の方向性
There are many potential future directions for BDP research. One area of research is the development of new drugs based on BDP's structure. BDP could also be used to study the mechanisms of addiction and reward in the brain. Additionally, BDP could be used to study the effects of dopamine on various physiological processes, such as metabolism and immune function.
Conclusion:
In conclusion, 2-(benzylamino)-5-(diethylamino)-3-pentyn-1-ol dihydrochloride is a chemical compound that has the potential to be a useful tool in neuroscience research. Its structure is similar to dopamine, which makes it a useful tool for studying dopamine receptors and their functions. However, more research is needed to fully understand its effects on the brain and body. BDP has many potential future applications, and it will be interesting to see how it is used in future research.
科学的研究の応用
BDP has been studied extensively in the field of neuroscience due to its potential use as a neurotransmitter. It has been shown to have a similar structure to dopamine, which is a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. BDP has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and depression.
特性
IUPAC Name |
2-(benzylamino)-5-(diethylamino)pent-3-yn-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c1-3-18(4-2)12-8-11-16(14-19)17-13-15-9-6-5-7-10-15;;/h5-7,9-10,16-17,19H,3-4,12-14H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCMLWJIIKWIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(CO)NCC1=CC=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



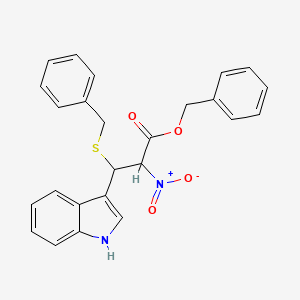
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl benzoate](/img/structure/B3819857.png)
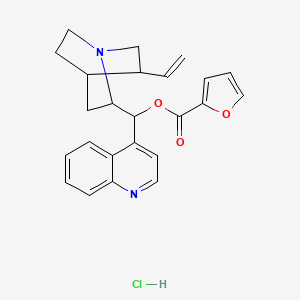
![2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B3819863.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3819874.png)
![3-butyn-1-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3819881.png)
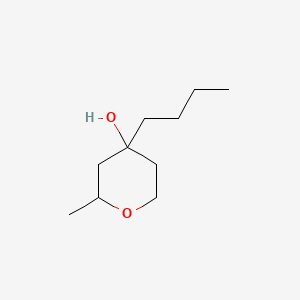

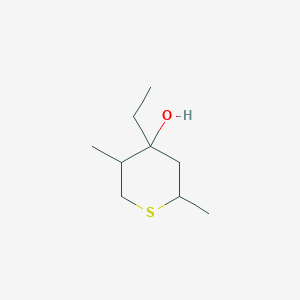
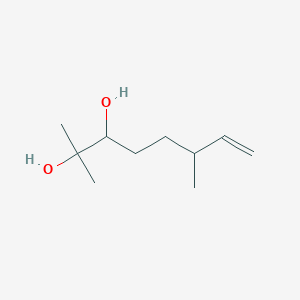
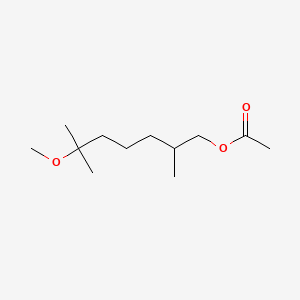
![4-(benzyloxy)-1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B3819946.png)

